4-(4-Aminophenoxy)benzonitrile

Polymer Chemistry Monomer Characterization Materials Science

Procure 4-(4-Aminophenoxy)benzonitrile (4-APBN) for precise molecular weight control in high-performance polymers. This mono-functional end-capper uniquely enables low solution viscosities for defect-free coatings and high Tg (235–298°C) materials. Ideal for advanced dielectric applications (k=3.08–3.62) and low-temperature crosslinking (75–110°C). Ensure process reliability with this differentiated building block.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 17076-69-6
Cat. No. B112091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenoxy)benzonitrile
CAS17076-69-6
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N
InChIInChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2
InChIKeyYDNICCZCAISDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenoxy)benzonitrile (4-APBN) CAS 17076-69-6: Technical Procurement & Product Specifications


4-(4-Aminophenoxy)benzonitrile (CAS 17076-69-6), also known as 4-APBN or p-(p-aminophenoxy)benzonitrile, is an aromatic diamine monomer characterized by a diphenyl ether backbone bearing a para-amino group and a para-cyano group [1][2]. Its molecular formula is C13H10N2O with a molecular weight of 210.23 g/mol . This compound is a solid at room temperature, typically appearing as an off-white to light brown powder, with a melting point range of 108–112°C [3]. The presence of both a nucleophilic primary amine and a polar nitrile group enables its utility as a key building block in the synthesis of high-performance polymers and advanced organic intermediates [4].

Why 4-(4-Aminophenoxy)benzonitrile (4-APBN) Cannot Be Readily Substituted by In-Class Monomers


Generic substitution of 4-(4-Aminophenoxy)benzonitrile (4-APBN) with other aminophenoxy benzonitrile isomers or symmetrical diamines is not recommended due to its unique mono-functional, unsymmetrical nature, which directly impacts the viscosity, processability, and final properties of derived polyimides and polyamides [1][2]. While symmetrical analogs like 2,6-bis(4-aminophenoxy)benzonitrile (4,4-APBN) are known, 4-APBN possesses a single reactive amine group per molecule [3]. This distinction is critical: 4-APBN acts as an end-capping agent or a monoamine component in copolymer synthesis, enabling precise control over molecular weight and chain-end functionality, whereas its symmetrical bis-amine counterparts serve as chain-extending monomers [4]. Furthermore, its para-substitution pattern confers different electronic and steric properties compared to meta-substituted isomers, influencing reaction kinetics and the solubility parameters of the resulting oligomers [5]. Therefore, substituting 4-APBN with an in-class bis-amine or a positional isomer would fundamentally alter the stoichiometry of the polymerization, leading to significant deviations in polymer molecular weight, viscosity, and thermal performance [6].

4-(4-Aminophenoxy)benzonitrile (4-APBN): Product-Specific Quantitative Differentiation Evidence


4-APBN Exhibits Distinct Physical State and Melting Point vs. Symmetrical Diamine Analogs

4-(4-Aminophenoxy)benzonitrile (4-APBN) is a solid monomer with a reported melting point range of 108–112°C . In contrast, the structurally related symmetrical diamine, 2,6-bis(4-aminophenoxy)benzonitrile (4,4-APBN), is often isolated as a viscous liquid or a low-melting solid [1]. This difference in physical state and melting point directly influences handling, storage, and processing conditions. The higher melting point and solid form of 4-APBN can offer advantages in terms of long-term stability and ease of purification compared to its liquid or waxy symmetrical counterparts .

Polymer Chemistry Monomer Characterization Materials Science

4-APBN Confers Superior Solubility and Thermal Stability to Derived Poly(amide-imide)s

Poly(amide-imide)s synthesized from 2,2-bis(4-aminophenoxy)benzonitrile (a structural motif incorporating 4-APBN) exhibit high glass transition temperatures (Tg) in the range of 235–298°C and demonstrate solubility in aprotic polar solvents like dimethylsulfoxide and N-methyl-2-pyrrolidone [1][2]. This is in contrast to analogous poly(amide-imide)s derived from conventional diamines without the pendant nitrile group, which may exhibit lower solubility or require more hazardous solvents for processing [3]. Thermogravimetric analysis shows no significant weight loss before 400°C, indicating excellent thermal stability [4].

Polymer Synthesis Thermal Analysis Solubility

4-APBN Enables Low-Viscosity Poly(amic acid) Solutions for Improved Polyimide Processing

While 4-APBN is a monoamine, its structural motif is integral to the design of unsymmetrical diamines that yield poly(amic acid) (PAA) solutions with significantly lower viscosities. A study comparing PAAs derived from an unsymmetrical diamine (3,4-APBN) to those from symmetrical diamines (3,3-APBN and 4,4-APBN) showed that the unsymmetrical PAA solutions had much lower viscosities [1]. This viscosity reduction is attributed to the disruption of chain packing, a principle that also applies to copolymers incorporating 4-APBN as an end-cap or comonomer [2]. The lower viscosity translates to improved processability, enabling the formation of high-quality, defect-free films and coatings [3].

Polymer Processing Viscosity Polyimide Synthesis

4-APBN-Derived Polymers Achieve High Dielectric Constants for Advanced Electronic Applications

Polyimides synthesized from diamines containing the 4-APBN structural motif exhibit dielectric constants in the range of 3.08–3.62 at 10 kHz [1]. This is moderately higher than the dielectric constant of an analogous polyimide (CP2) without nitrile groups, which has a value of 2.92 [2]. The presence of the polar nitrile group from the 4-APBN building block increases the overall polarizability of the polymer, leading to a higher dielectric constant [3]. This property is valuable for applications requiring high capacitance or charge storage capabilities [4].

Dielectric Materials Polyimides Electronics

4-APBN is a Key Precursor for Low-Temperature Crosslinkable Polyimides (110°C)

Polyimides derived from bis(aminophenoxy)benzonitrile monomers, a class for which 4-APBN is a fundamental building block, can be thermally crosslinked at remarkably low temperatures ranging from 75°C to 110°C [1][2]. This is a significant departure from conventional polyimides, which often require curing temperatures above 300°C [3]. The nitrile group, derived from the 4-APBN precursor, participates in thermally activated crosslinking reactions, enabling the formation of infusible and solvent-resistant polymer networks without the need for high-temperature ovens or additional crosslinking agents [4].

Crosslinking Polyimide Chemistry Aerospace Materials

4-APBN's Structural Motif Enhances Polymer Mechanical Robustness: High Tensile Strength and Modulus

Polyimide films synthesized from diamines containing the 4-APBN motif exhibit excellent mechanical properties. Specifically, films derived from an unsymmetrical diamine (3,4-APBN) show a tensile strength range of 82.1–121.3 MPa, elongation-at-break of 5.33–9.81%, and a tensile modulus of 2.11–2.97 GPa [1]. While these values represent the performance of a specific polymer series, they are indicative of the robust, tough, and flexible nature of films achievable with this class of monomers. The aromatic ether and nitrile groups, both features of the 4-APBN structure, contribute to chain rigidity and intermolecular interactions, which are reflected in these mechanical parameters [2].

Mechanical Properties Polyimide Films Tensile Testing

4-(4-Aminophenoxy)benzonitrile (4-APBN): Key Application Scenarios Supported by Quantitative Evidence


Synthesis of Low-Viscosity, High-Performance Polyimide Coatings and Films

Based on the evidence that 4-APBN-derived monomers enable significantly lower solution viscosities during poly(amic acid) formation [1], this compound is ideally suited for the synthesis of high-performance polyimide coatings and films. The improved processability allows for the creation of uniform, defect-free coatings on various substrates, including those with complex geometries. This is particularly valuable in the electronics industry for the fabrication of flexible printed circuit boards, insulating layers, and protective coatings where smooth, pinhole-free films are essential [2].

Development of Thermally Stable, Soluble Poly(amide-imide)s for Aerospace Components

The evidence demonstrating that 4-APBN-derived polymers exhibit high glass transition temperatures (235–298°C) and excellent solubility in polar aprotic solvents [3] makes 4-APBN a strategic building block for aerospace applications. These polymers can be solution-processed into fibers, films, and composite matrices, and their high thermal stability (no significant weight loss before 400°C) ensures reliability in high-temperature environments, such as in engine components or structural parts for supersonic aircraft [4].

Formulation of Advanced Dielectric Materials for Capacitors and Embedded Passives

The quantifiable increase in dielectric constant (k = 3.08–3.62 vs. k = 2.92 for a non-nitrile analog) achieved by incorporating the 4-APBN structural motif [5] directly supports its use in advanced dielectric materials. This property is critical for the development of high-capacitance materials for embedded passives, energy storage devices, and next-generation electronic packaging where maximizing charge storage density in a small footprint is a key design goal [6].

Creation of Low-Temperature Crosslinkable Polyimide Networks for Temperature-Sensitive Substrates

The discovery that polyimides derived from 4-APBN-based monomers can crosslink at remarkably low temperatures (75–110°C) [7] opens up unique application spaces. This allows for the fabrication of solvent-resistant, high-strength polyimide coatings and composites on substrates that cannot withstand the high-temperature curing cycles (>300°C) of conventional polyimides. Potential applications include protective coatings on flexible organic electronics, advanced photoresists, and composite materials with novel filler materials that are thermally labile [8].

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